molecular formula C11H16N5O11P3 B12394655 Carbovir triphosphate CAS No. 129941-14-6

Carbovir triphosphate

Cat. No.: B12394655
CAS No.: 129941-14-6
M. Wt: 487.19 g/mol
InChI Key: CQCAEOCIDCCJDQ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbovir triphosphate is an organic triphosphate that serves as the active metabolite of the antiviral drug abacavir. It is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, making it a crucial component in the treatment of HIV infections . The compound is a synthetic nucleoside analogue, structurally related to deoxyguanosine-5’-triphosphate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbovir triphosphate is synthesized intracellularly from abacavir through a series of phosphorylation steps. The process involves the conversion of abacavir to carbovir monophosphate by cellular enzymes, followed by further phosphorylation to carbovir diphosphate and finally to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of abacavir, followed by its conversion to the active triphosphate form through enzymatic phosphorylation. The process is optimized for high yield and purity, ensuring the compound’s efficacy in antiviral treatments .

Mechanism of Action

Carbovir triphosphate is similar to other nucleoside reverse transcriptase inhibitors, such as:

  • 3’-Azido-2’,3’-dideoxythymidine triphosphate (AZT-TP)
  • 2’,3’-Dideoxyguanosine triphosphate (ddGTP)
  • 3’-Deoxythymidine triphosphate (ddTTP)

Uniqueness: this compound is unique in its high selectivity for HIV-1 reverse transcriptase, with minimal effects on human cellular DNA polymerases. This selectivity makes it a highly effective antiretroviral agent with fewer side effects compared to other nucleoside analogues .

Comparison with Similar Compounds

Properties

CAS No.

129941-14-6

Molecular Formula

C11H16N5O11P3

Molecular Weight

487.19 g/mol

IUPAC Name

[[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1

InChI Key

CQCAEOCIDCCJDQ-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.